molecular formula C17H15ClN4O2S B3129645 Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate CAS No. 339104-36-8

Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

Cat. No.: B3129645
CAS No.: 339104-36-8
M. Wt: 374.8 g/mol
InChI Key: FLWXXGGBEQBHFH-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a thienyl group, and a chlorobenzylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Thienyl Group: The thienyl group is introduced via a substitution reaction, often using thiophene derivatives as starting materials.

    Attachment of the Chlorobenzylamino Group: The chlorobenzylamino group is attached through a nucleophilic substitution reaction, where the amino group reacts with a chlorobenzyl halide.

    Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Halides, acids, and bases are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate can be compared with other triazine derivatives, such as:

  • Ethyl 5-[(4-methylbenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
  • Ethyl 5-[(4-fluorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

ethyl 5-[(4-chlorophenyl)methylamino]-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c1-2-24-17(23)14-16(19-10-11-5-7-12(18)8-6-11)20-15(22-21-14)13-4-3-9-25-13/h3-9H,2,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWXXGGBEQBHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
Reactant of Route 2
Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
Reactant of Route 3
Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
Reactant of Route 4
Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
Reactant of Route 6
Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

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